molecular formula C16H18N2O3 B2476303 N-(2-methoxyethyl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide CAS No. 478249-27-3

N-(2-methoxyethyl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2476303
CAS No.: 478249-27-3
M. Wt: 286.331
InChI Key: BJYRRMOCKQTNMD-UHFFFAOYSA-N
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Description

Pyrrole-2-Carboxamide Derivatives in Medicinal Chemistry

Pyrrole-2-carboxamide derivatives have emerged as critical scaffolds in drug discovery due to their structural versatility and bioactivity. These compounds are particularly notable for their antibacterial properties, with recent studies highlighting their efficacy against mycobacterial infections, including drug-resistant tuberculosis (TB). The pyrrole ring provides a rigid aromatic framework that facilitates interactions with biological targets, while the carboxamide moiety enhances solubility and hydrogen-bonding potential. For example, derivatives such as BM212 and SQ109 have demonstrated potent inhibition of Mycobacterial membrane protein Large 3 (MmpL3), a key transporter involved in cell wall biosynthesis. The structural adaptability of pyrrole-2-carboxamides allows for strategic modifications, such as introducing electron-withdrawing groups or bulky substituents, to optimize target binding and pharmacokinetic properties.

Structural Features of N-(2-Methoxyethyl)-4-(2-Methylbenzoyl)-1H-Pyrrole-2-Carboxamide

This compound (CAS 478249-27-3) is characterized by a unique trifunctional architecture:

  • Pyrrole Core : The 1H-pyrrole-2-carboxamide backbone serves as the central scaffold, enabling π-π stacking and hydrogen-bond interactions with target proteins.
  • 2-Methylbenzoyl Substituent : A 2-methylbenzoyl group at the 4-position of the pyrrole ring enhances lipophilicity and steric complementarity with hydrophobic binding pockets.
  • N-(2-Methoxyethyl) Carboxamide : The methoxyethyl chain at the carboxamide nitrogen improves aqueous solubility and metabolic stability.
Property Value
Molecular Formula C₁₆H₁₈N₂O₃
Molecular Weight 286.33 g/mol
SMILES CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)NCCOC
Key Functional Groups Pyrrole, benzoyl, methoxyethyl

This configuration balances hydrophobicity and polarity, making the compound suitable for traversing mycobacterial cell walls while retaining target specificity.

Rationale for Targeting Mycobacterial MmpL3 Inhibition

MmpL3 is an essential inner membrane transporter in Mycobacterium tuberculosis responsible for shuttling trehalose monomycolate (TMM) to the cell wall. Disrupting MmpL3 function compromises mycolic acid integration, leading to cell wall destabilization and bacterial death. Traditional TB therapies face challenges due to multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitating novel targets like MmpL3.

This compound was designed using a structure-guided approach based on MmpL3’s crystal structure. The 2-methylbenzoyl group occupies a hydrophobic cavity near the transporter’s proton relay network, while the methoxyethyl carboxamide stabilizes interactions with residues such as Asp645 via hydrogen bonding. Comparative studies with earlier MmpL3 inhibitors (e.g., BM212, SQ109) reveal superior potency (MIC < 0.016 μg/mL) and reduced off-target effects, such as hERG K⁺ channel inhibition. Additionally, the compound retains activity against MDR-TB and XDR-TB strains, underscoring its therapeutic potential.

Properties

IUPAC Name

N-(2-methoxyethyl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11-5-3-4-6-13(11)15(19)12-9-14(18-10-12)16(20)17-7-8-21-2/h3-6,9-10,18H,7-8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYRRMOCKQTNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrole Ring Formation via Paal-Knorr Synthesis

The Paal-Knorr reaction remains a cornerstone for pyrrole synthesis. In this method, a 1,4-dicarbonyl compound cyclizes with 2-methoxyethylamine to form the 2-carboxamide-substituted pyrrole intermediate. For example, reacting hexane-2,5-dione with 2-methoxyethylamine in ethanol at reflux yields N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide.

Reaction Conditions:

  • Reactants: Hexane-2,5-dione (1.0 equiv), 2-methoxyethylamine (1.2 equiv)
  • Solvent: Ethanol
  • Temperature: 80°C (reflux)
  • Yield: 68–72%

Friedel-Crafts Acylation at the Pyrrole 4-Position

The 4-position of the pyrrole ring is electrophilic, enabling Friedel-Crafts acylation with 2-methylbenzoyl chloride. Aluminum chloride (AlCl₃) catalyzes this reaction, producing 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide.

Reaction Conditions:

  • Catalyst: AlCl₃ (1.5 equiv)
  • Acylating Agent: 2-Methylbenzoyl chloride (1.1 equiv)
  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C → room temperature (RT)
  • Yield: 55–60%

Final Amidation Step

The intermediate 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide undergoes N-alkylation with 2-methoxyethylamine using a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

Reaction Conditions:

  • Coupling Agent: HATU (1.2 equiv)
  • Base: DIPEA (N,N-Diisopropylethylamine, 2.0 equiv)
  • Solvent: DMF (Dimethylformamide)
  • Temperature: RT, 12 hours
  • Yield: 75–80%

One-Pot Electrocyclization/Oxidation Strategy

A streamlined one-pot method developed by Oshima et al. (2014) combines chalcone derivatives with glycine amides to form the pyrrole core in situ. This approach avoids isolating intermediates and improves overall efficiency.

Reaction Mechanism and Optimization

The process begins with the base-promoted condensation of chalcone (from 2-methylacetophenone and benzaldehyde) with N-(2-methoxyethyl)glycinamide. Electrocyclic ring closure forms a 3,4-dihydro-2H-pyrrole intermediate, which is oxidized to the aromatic pyrrole using Cu(OAc)₂ and air.

Key Steps:

  • Condensation:
    • Chalcone + N-(2-methoxyethyl)glycinamide → Dienamine intermediate
  • Electrocyclization:
    • Dienamine → 3,4-Dihydro-2H-pyrrole
  • Oxidation:
    • Cu(OAc)₂ (10 mol%), O₂ (air) → Aromatic pyrrole

Optimized Conditions:

Parameter Value
Solvent Toluene
Temperature 110°C
Oxidation Catalyst Cu(OAc)₂ (10 mol%)
Time 24 hours
Yield 65–70%

Industrial-Scale Production and Process Optimization

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors and catalytic oxidation systems are employed to enhance throughput.

Continuous Flow Synthesis

A two-stage continuous process integrates pyrrole formation and acylation:

  • Stage 1: Paal-Knorr reaction in a microreactor (residence time: 30 min, 80°C).
  • Stage 2: Friedel-Crafts acylation in a packed-bed reactor with AlCl₃-supported silica.

Advantages:

  • 20% higher yield than batch processes
  • Reduced solvent waste

Catalytic Oxidation Systems

Replacing stoichiometric oxidants (e.g., DDQ) with aerobic Cu(OAc)₂ reduces costs and environmental impact. For example, using a Cu(II)/TEMPO catalyst system improves oxidation efficiency to 85%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
Multi-Step Synthesis 55–80 95–98 Moderate Low
One-Pot Electrocyclization 65–70 90–95 High Moderate
Continuous Flow 75–85 98–99 High High

Challenges and Mitigation Strategies

Regioselectivity in Friedel-Crafts Acylation

The 4-position of pyrroles is more reactive than the 3-position, but competing reactions can occur. Using bulky Lewis acids like FeCl₃ improves 4-acylation selectivity (4:1 regioselectivity).

Oxidation By-Products

Over-oxidation of the pyrrole ring can form undesired carbonyl compounds. Employing mild oxidants (e.g., MnO₂) or lowering reaction temperatures minimizes by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The methoxyethyl and methylbenzoyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction can produce amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

N-(2-methoxyethyl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide exhibits significant biological activities that make it a candidate for various therapeutic applications:

Anticancer Activity

Research indicates that this compound shows promise in inhibiting cancer cell proliferation. It has been tested on various cancer cell lines, demonstrating the ability to induce apoptosis and cell cycle arrest.

  • Mechanism of Action :
    • Induces apoptosis through mitochondrial pathways.
    • Causes cell cycle arrest in the S-phase, inhibiting further proliferation.
Cell LineIC50 (µM)Mechanism
HepG2 (Liver Cancer)15Apoptosis induction
MCF-7 (Breast Cancer)20Cell cycle arrest
Huh-7 (Hepatoma)18Apoptosis induction

Antimicrobial Activity

The compound has demonstrated antibacterial properties against common pathogens such as Escherichia coli and Staphylococcus aureus, suggesting potential use in treating infections.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Potential Therapeutic Applications

Given its biological activities, this compound is being investigated for several therapeutic applications:

Oncology

The compound's ability to induce apoptosis in cancer cells positions it as a potential anticancer agent. Ongoing studies are exploring its efficacy in combination therapies to enhance treatment outcomes for various cancers.

Infectious Diseases

With its antimicrobial properties, this compound could be developed into a treatment option for bacterial infections, particularly those resistant to conventional antibiotics.

Case Studies

  • Anticancer Study :
    A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on HepG2 cells. The results indicated a significant reduction in cell viability and increased markers of apoptosis after treatment with the compound.
  • Antimicrobial Evaluation :
    In another study focused on antimicrobial activity, the compound was tested against various bacterial strains. It exhibited potent antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives with different substituents, such as:

  • N-(2-ethoxyethyl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide
  • N-(2-methoxyethyl)-4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide
  • N-(2-methoxyethyl)-4-(2-methylbenzoyl)-1H-pyrrole-3-carboxamide

Uniqueness

N-(2-methoxyethyl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its methoxyethyl group provides solubility in organic solvents, while the methylbenzoyl group offers potential for interactions with biological targets. The carboxamide group adds stability and potential for further chemical modifications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(2-methoxyethyl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide, with the CAS number 478249-27-3, is a pyrrole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for diverse pharmacological properties, including anti-tuberculosis (anti-TB) activity and potential applications in treating neurodegenerative diseases. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O3C_{16}H_{18}N_{2}O_{3} with a molecular weight of 286.33 g/mol. The structural characteristics contribute to its biological activity, particularly in binding to specific targets in pathogenic organisms.

PropertyValue
CAS Number478249-27-3
Molecular FormulaC16H18N2O3
Molecular Weight286.33 g/mol
Boiling PointNot available
InChI KeyNot available

Anti-Tuberculosis Activity

Recent studies have highlighted the anti-TB potential of pyrrole-2-carboxamides, including this compound. Research indicates that modifications to the pyrrole ring and carboxamide moiety can significantly enhance anti-TB activity. For instance, compounds with electron-withdrawing groups on the phenyl moiety exhibited improved potency against Mycobacterium tuberculosis.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): Some derivatives showed MIC values lower than 0.016μg/mL0.016\,\mu g/mL, indicating potent anti-TB activity .
  • Cytotoxicity: Compounds demonstrated low cytotoxicity (IC50 > 64 μg/mL), suggesting a favorable safety profile for further development .

The mechanism underlying the biological activity of this compound involves targeting the MmpL3 protein, crucial for mycolic acid biosynthesis in Mycobacterium tuberculosis. Studies using metabolic labeling assays have confirmed that these compounds inhibit mycolic acid synthesis, a vital component of the bacterial cell wall .

Neuroprotective Potential

In addition to anti-TB properties, pyrrole derivatives have been explored for their neuroprotective effects. Some studies suggest that compounds similar to this compound may activate nuclear receptor subfamily 4 group A member 1 (NURR1), which is implicated in neuroprotection and may offer therapeutic benefits in neurodegenerative diseases such as Parkinson's disease .

Case Study 1: Anti-TB Efficacy

A study evaluated various pyrrole derivatives against drug-resistant strains of Mycobacterium tuberculosis. Among these, this compound exhibited significant efficacy with minimal side effects, supporting its potential as a new anti-TB agent .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of pyrrole compounds in cellular models of Parkinson’s disease. The results indicated that certain derivatives could mitigate neuronal cell death induced by toxic agents, suggesting a promising avenue for future research into neurodegenerative therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific substitutions on the pyrrole ring can greatly influence biological activity. For instance:

  • Electron-Withdrawing Groups: Enhancements in anti-TB activity were noted with halogenated phenyl groups.
  • Hydrogen Bonding: The presence of hydrogen atoms on the pyrrole and carboxamide moieties was crucial for maintaining potency against target proteins .

Table 2: Structure-Activity Relationship Findings

Compound VariationMIC (μg/mL)Cytotoxicity (IC50 μg/mL)Comments
Base Compound<0.016>64Potent anti-TB activity
Compound with Cl-substituent0.05>50Slightly reduced activity
Compound with F-substituent<0.016>60Enhanced stability and potency

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-methoxyethyl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : Synthesis typically involves multi-step processes, including pyrrole core formation, benzoylation, and methoxyethyl group coupling. Key steps:

  • Coupling Reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between intermediates.
  • Solvent Optimization : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency.
  • Purification : Column chromatography (silica gel) or recrystallization (using ethanol/water mixtures) improves purity. Yield optimization requires precise temperature control (e.g., 0–5°C for sensitive steps) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxyethyl and benzoyl groups). 2D NMR (COSY, HSQC) resolves overlapping signals in the pyrrole ring .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-Ray Crystallography : SHELXL software refines crystal structures, resolving bond lengths and angles. Twinned data may require SHELXPRO for macromolecular interfaces .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Fluorescence-based assays (e.g., kinase inhibition) using ATP analogs. IC₅₀ values calculated via dose-response curves.
  • Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity.
  • Binding Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify interactions with target proteins .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity and binding mechanisms of this compound?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., viral proteases). Compare with known inhibitors like bersacapavir (INN: antiviral pyrrole carboxamide) to identify conserved binding motifs .
  • Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps) to predict reactivity in nucleophilic substitutions. Methoxyethyl groups may enhance solubility but reduce electrophilicity .

Q. What strategies are employed to resolve contradictions in crystallographic data when determining the compound’s structure?

  • Methodological Answer :

  • Twinning Analysis : SHELXD detects pseudo-merohedral twinning. Use HKL-3000 for data integration and scaling.
  • Cross-Validation : Compare X-ray data with solid-state NMR or IR spectroscopy to validate hydrogen bonding networks.
  • Refinement Constraints : Apply restraints to anisotropic displacement parameters (ADPs) in SHELXL to mitigate overfitting .

Q. How does the compound’s electronic configuration influence its reactivity in nucleophilic substitution or cross-coupling reactions?

  • Methodological Answer :

  • Electrophilic Sites : The pyrrole ring’s electron-deficient nature (due to benzoyl substitution) directs nucleophilic attacks to the 3-position.
  • Cross-Coupling Catalysis : Suzuki-Miyaura reactions require Pd(PPh₃)₄ and aryl boronic acids. Methoxyethyl groups may sterically hinder coupling at the 2-position .

Q. What are the challenges in assessing the compound’s stability under various pH and temperature conditions, and how are degradation products analyzed?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to acidic (HCl 0.1N), basic (NaOH 0.1N), oxidative (H₂O₂ 3%), and thermal (60°C) conditions.
  • Degradation Analysis : LC-MS/MS identifies hydrolyzed products (e.g., cleavage of methoxyethyl group). Stability-indicating HPLC methods use gradient elution (acetonitrile/water + 0.1% TFA) .

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